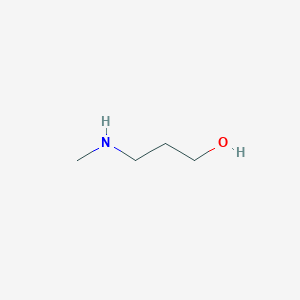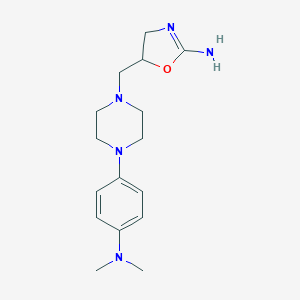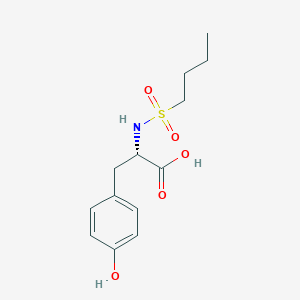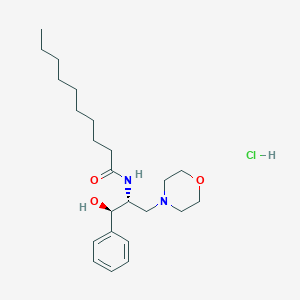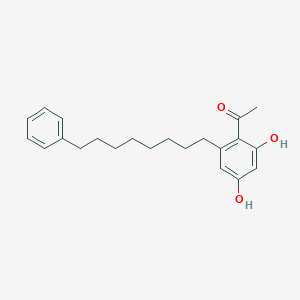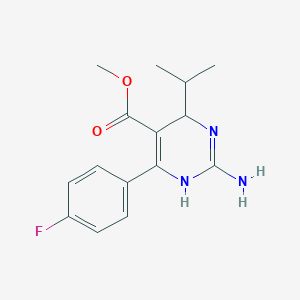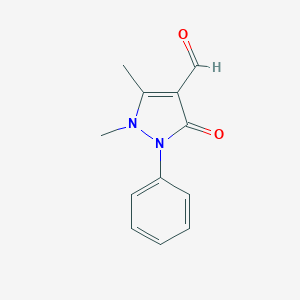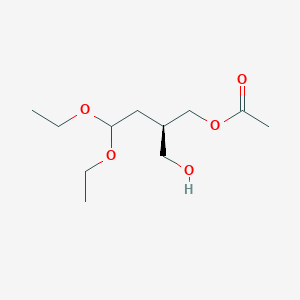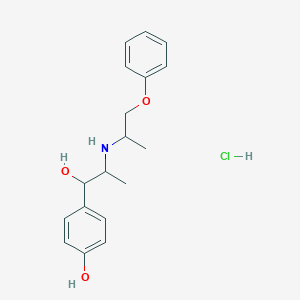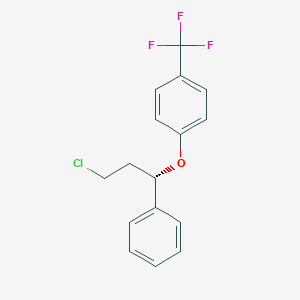
Desamino Chloro (S)-Fluoxetine
Descripción general
Descripción
Desamino Chloro (S)-Fluoxetine is not directly mentioned in the provided papers. However, the papers do discuss related compounds, such as Fluoxetine and its effects, as well as the synthesis of desamino analogues of certain peptides. Fluoxetine is a well-known antidepressant drug that belongs to the selective serotonin reuptake inhibitor (SSRI) class. It is used to treat a variety of conditions, including depression, obsessive-compulsive disorder, and panic attacks. The compound is characterized by its trifluoromethyl phenoxy phenylpropylamine structure .
Synthesis Analysis
The synthesis of related compounds involves the use of protecting groups and stepwise or fragment-condensation procedures. For instance, the synthesis of desamino-[2-p-fluorophenylalanine]oxytocin involved intermediates containing S-acetamidomethyl-cysteine, with the S-protecting groups being removed by iodine, which also facilitated the formation of the disulfide bridge . Although the synthesis of Desamino Chloro (S)-Fluoxetine is not explicitly described, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of Fluoxetine consists of a phenylpropylamine core with a trifluoromethyl group and a phenoxy substituent. The presence of the trifluoromethyl group is significant as it influences the biological activity and metabolic stability of the drug . In the case of the desamino analogues discussed in the second paper, the removal of the amino group and the inclusion of a fluorophenylalanine residue are key structural changes that could affect the compound's activity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of peptide analogues, as mentioned in the second paper, include the formation of disulfide bridges, which are crucial for the biological activity of peptide hormones. The use of iodine in the deprotection step indicates a redox reaction that simultaneously removes the protecting group and forms the disulfide bond . The specific chemical reactions for Desamino Chloro (S)-Fluoxetine are not detailed, but it can be inferred that similar redox reactions may be involved in its synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of Fluoxetine are influenced by its molecular structure, particularly the trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The drug's ability to cross the blood-brain barrier and its interaction with the serotonin transporter are key properties related to its antidepressant effects . The desamino analogues of peptides, as synthesized in the second paper, would have altered properties due to the absence of the amino group and the presence of the fluorophenylalanine residue, which could affect their solubility, receptor binding, and overall biological activity .
Aplicaciones Científicas De Investigación
Overview of Pharmacodynamics and Pharmacokinetics
Desamino Chloro (S)-Fluoxetine, as a derivative of Fluoxetine, shares its primary mechanism of action, which is enhancing serotoninergic neurotransmission through potent and selective inhibition of neuronal reuptake of serotonin. Metabolism in humans yields active metabolites that also inhibit serotonin reuptake, facilitating long-term maintenance of steady-state plasma concentrations. This property underscores its application in depressive illness treatment, highlighting its therapeutic efficacy comparable to other antidepressants like imipramine, amitriptyline, and doxepin (Benfield, Heel, & Lewis, 1986).
Therapeutic Potential Beyond Depression
Fluoxetine, the parent compound of Desamino Chloro (S)-Fluoxetine, has shown therapeutic potential in a range of conditions beyond unipolar depression. Preliminary data suggest its usefulness in obsessive-compulsive disorders and possible application in managing depressive symptoms in physically ill patients, such as those with HIV/AIDS, diabetes mellitus, or stroke. This versatility suggests the compound's broader therapeutic applications in conditions associated with serotonin dysregulation (Cheer & Goa, 2001).
Novel Pharmacological Actions
Investigations into fluoxetine have revealed novel pharmacological actions, such as immunomodulatory effects, indicating a potential to modify immune system functionality for better or worse. This opens up new research avenues on how Desamino Chloro (S)-Fluoxetine might leverage these properties in treating pathologies with immune deficiencies or deregulation (Di Rosso, Palumbo, & Genaro, 2016).
Ecotoxicological Perspectives
The ecotoxicology of fluoxetine, by extension, provides insights into environmental exposure hazards to aquatic life, suggesting the need for further investigation into the environmental impact of Desamino Chloro (S)-Fluoxetine derivatives. Although primarily considered low risk to aquatic life based on current exposure levels, the unique behavioral and mechanistic toxicity profiles call for comprehensive risk characterizations (Brooks et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPIMWRKIKTDPS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446603 | |
| Record name | 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desamino Chloro (S)-Fluoxetine | |
CAS RN |
114446-51-4 | |
| Record name | 1-[(1S)-3-Chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114446-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




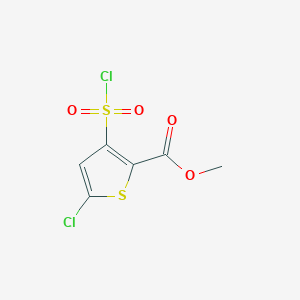
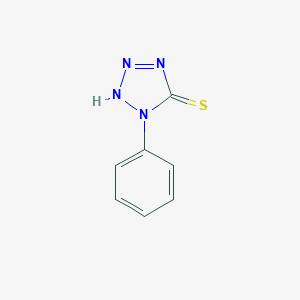
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
